D-Glucaro-1,4-lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPAIJNBXCOBO-MMPJQOAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311466 | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-36-6, 5027-63-4 | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharolactone, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(tetrahydro-2,3,4-trihydroxy-5-oxofuran-2-yl)glycollic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SACCHAROLACTONE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD5U57BAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | D-Glucaro-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Contextualization Within Carbohydrate Acid Metabolism
D-Glucaro-1,4-lactone is an integral component of the D-glucuronic acid pathway, a metabolic route for the synthesis and metabolism of glucuronic acid. scispace.comatamanchemicals.com In mammals, including humans, D-glucaric acid and its derivative, this compound, are the final products of this pathway. scispace.comnih.govresearchgate.net The liver serves as the primary site for this metabolic activity, where glucose is metabolized to produce glucuronic acid. atamanchemicals.comfrontiersin.org This acid is then available for conjugation with various substances, a critical step in detoxification processes. atamanchemicals.com
The formation of this compound from D-glucuronic acid is a multi-step process. The enzyme D-glucuronolactone dehydrogenase oxidizes the lactone of D-glucuronic acid to form D-glucaro-1,4;6,3-dilactone. scispace.comnih.govresearchgate.net This dilactone is unstable in aqueous solutions and spontaneously hydrolyzes to the more stable this compound. scispace.comnih.govresearchgate.net This lactonization process can also be influenced by acidic conditions. researchgate.net
A key biochemical function of this compound is its potent inhibition of the enzyme β-glucuronidase. scispace.comnih.govresearchgate.net This enzyme is found in various vertebrate tissues and is also produced by the microflora in the colon. nih.govresearchgate.net β-glucuronidase acts to hydrolyze glucuronide conjugates, which are formed during phase II detoxification to make compounds more water-soluble for excretion. researchgate.nettaylorandfrancis.com By inhibiting this enzyme, this compound helps to maintain the conjugated state of these compounds, thereby supporting the body's detoxification mechanisms. nih.govresearchgate.net
Overview of D Glucaro 1,4 Lactone As a Natural Metabolite
D-Glucaro-1,4-lactone is not only an endogenous metabolite in mammals but is also found naturally in a variety of plant-based foods. scispace.comnih.govfrontiersin.org Fruits and vegetables are particularly rich sources, with notable concentrations found in apples, grapefruits, oranges, and cruciferous vegetables. scispace.comnih.govfrontiersin.org For instance, the content of this compound in apples has been reported to range from 0.3 to 0.9 mg/g. taylorandfrancis.comresearchgate.net Its presence has also been detected, though not quantified, in foods such as anatidaes, chickens, domestic pigs, and cow's milk. hmdb.ca
When consumed orally, this compound is absorbed from the intestinal tract and transported via the bloodstream to various organs. nih.govresearchgate.netnih.gov It is then excreted in the urine and, to a smaller extent, in the bile. nih.govresearchgate.netnih.gov Studies in rats have shown that after oral administration, about 11% of the administered this compound is excreted in the urine and only 0.2% in the bile. nih.gov
The table below summarizes the natural occurrence of this compound in various food sources.
| Food Source | Reported Presence |
| Apples | 0.3 to 0.9 mg/g taylorandfrancis.comresearchgate.net |
| Grapefruits | High concentrations scispace.comnih.gov |
| Oranges | High concentrations scispace.comnih.gov |
| Cruciferous Vegetables | High concentrations scispace.comnih.gov |
| Anatidae (Ducks, Geese, Swans) | Detected, not quantified hmdb.ca |
| Chickens | Detected, not quantified hmdb.ca |
| Domestic Pigs | Detected, not quantified hmdb.ca |
| Cow's Milk | Detected, not quantified hmdb.ca |
Historical Perspectives on D Glucaro 1,4 Lactone Research Trajectories
Biosynthetic Routes of this compound
The formation of this compound in mammals is primarily an outcome of the D-glucuronic acid pathway and the metabolism of related compounds.
This compound can be formed from D-glucarate. When D-glucarate salts are administered, they are converted into this compound in the acidic environment of the stomach. scispace.comnih.govrupahealth.com This lactone is then absorbed from the intestinal tract and transported via the bloodstream to various organs. scispace.comnih.govresearchgate.netresearchgate.net D-glucaric acid naturally exists in a state of equilibrium with its lactone derivatives, including this compound. douglaslabs.comnih.gov
In mammals, including humans, D-glucaric acid and its derivative this compound are considered end-products of the D-glucuronic acid pathway. scispace.comnih.govresearchgate.netrupahealth.comnih.govresearchgate.net This pathway begins with glucose and is crucial for the synthesis of glucuronic acid, which is used to conjugate and eliminate toxins. atamanchemicals.comatamankimya.comatamanchemicals.com The formation of this compound from this pathway involves the enzymatic oxidation of the lactone of D-glucuronic acid. scispace.comnih.govresearchgate.netresearchgate.net
This compound is a key intermediate in the metabolism of D-glucuronolactone. atamanchemicals.comatamankimya.com In vitro studies using liver extracts have shown that the enzyme D-glucuronolactone dehydrogenase converts D-glucuronolactone into this compound. nih.govportlandpress.com This conversion is believed to proceed through a highly unstable intermediate, D-glucaro-1,4;6,3-dilactone. scispace.comnih.govresearchgate.netresearchgate.netnih.govportlandpress.com This dilactone then spontaneously hydrolyzes in aqueous solutions to form the more stable this compound. scispace.comnih.govresearchgate.netresearchgate.net While this conversion occurs spontaneously, it can be significantly accelerated by liver fractions from certain species. nih.govportlandpress.com
Equilibrium Dynamics of this compound with Related Glucaric Acid Species
In aqueous solutions, this compound exists in a dynamic equilibrium with D-glucaric acid and other related lactone structures. This equilibrium is influenced by factors such as pH.
Formation and Interconversion with D-Glucaric Acid
D-glucaric acid coexists in aqueous solutions with its monolactone and dilactone forms. researchgate.netacs.orgresearchgate.netgoogle.com These forms include this compound, D-glucaro-6,3-lactone, and D-glucaro-1,4;6,3-dilactone. researchgate.netacs.orgresearchgate.net The interconversion between these species allows the system to reach a state of equilibrium. Under acidic conditions, this equilibrium is established within approximately 30,000 seconds, with the open-chain D-glucaric acid being the predominant species. waikato.ac.nzwaikato.ac.nzcore.ac.uk Under neutral conditions, this compound demonstrates relative stability against equilibration. waikato.ac.nzwaikato.ac.nzcore.ac.uk
Equilibrium with D-Glucaro-6,3-lactone
The equilibrium mixture in an aqueous solution involves this compound and D-glucaro-6,3-lactone. researchgate.netacs.orgd-nb.info The transition between these two monolactones primarily occurs through the acyclic, or open-chain, form of D-glucaric acid. researchgate.net The dilactone, D-glucaro-1,4;6,3-dilactone, is typically only detectable in very small quantities, especially at elevated temperatures. researchgate.net
Research findings on the relative concentrations at equilibrium vary. Some studies suggest that D-glucaro-6,3-lactone is present in slightly higher amounts than this compound, implying greater stability of the 6,3-lactone ring. researchgate.netkfu.edu.sa Conversely, other investigations conducted under acidic conditions reported that the relative concentration of this compound was slightly higher than that of D-glucaro-6,3-lactone. waikato.ac.nzwaikato.ac.nzcore.ac.uk The instability of the 1,4-lactone ring within the dilactone structure is thought to contribute to its rapid opening to produce the 6,3-lactone. kfu.edu.sa
Interactive Data Table: Equilibrium of D-Glucaric Acid Species
The following table summarizes the relative concentrations of D-glucaric acid and its lactone derivatives at equilibrium under different conditions as reported in the literature.
| Species | Condition | Relative Concentration | Source |
| D-Glucaric Acid | Acidic | Dominant Species | waikato.ac.nzwaikato.ac.nzcore.ac.uk |
| This compound | Acidic | Slightly higher than D-glucaro-6,3-lactone | waikato.ac.nzwaikato.ac.nzcore.ac.uk |
| D-Glucaro-6,3-lactone | Acidic | Slightly lower than this compound | waikato.ac.nzwaikato.ac.nzcore.ac.uk |
| D-Glucaro-1,4;6,3-dilactone | Acidic | Low | waikato.ac.nzwaikato.ac.nzcore.ac.uk |
| This compound | Neutral | Relatively stable | waikato.ac.nzwaikato.ac.nzcore.ac.uk |
| D-Glucaro-6,3-lactone | Aqueous Solution | Slightly higher than this compound | researchgate.netkfu.edu.sa |
| This compound | Aqueous Solution | Slightly lower than D-glucaro-6,3-lactone | researchgate.netkfu.edu.sa |
Characterization of D-Glucaro-1,4:6,3-dilactone
D-Glucaro-1,4:6,3-dilactone, a derivative of D-glucaric acid, is formed through a double lactonization process. ontosight.ai This process involves the formation of two internal ester linkages, resulting in a rigid bicyclic structure composed of two five-membered rings. jksus.org The structure and properties of this dilactone have been investigated using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.netgoogle.com
Studies have shown that the formation of either a five- or six-membered ring during lactonization is highly dependent on the reaction conditions. jksus.org Computational analysis indicates that D-glucaro-1,4:6,3-dilactone exhibits significant stability. jksus.org The synthesis of D-glucaro-1,4:6,3-dilactone can be achieved on a large scale from calcium D-glucarate through azeotropic distillation, yielding a high-purity crystalline product. nih.govacs.org
The conformations of D-glucaro-1,4:6,3-dilactone in solution have been studied using 1H-NMR and 13C-p.F.t., n.m.r. spectroscopy in various solvents. researchgate.net Under neutral conditions, D-glucaro-1,4:6,3-dilactone is not very stable and equilibrates, whereas this compound is relatively stable. core.ac.uk However, under acidic conditions, both compounds will equilibrate. core.ac.uk
Table 1: Spectroscopic and Physical Properties of D-Glucaro-1,4:6,3-dilactone
| Property | Value | Source |
| Molecular Formula | C6H6O6 | nih.gov |
| Molecular Weight | 174.11 g/mol | nih.gov |
| CAS Number | 826-91-5 | nih.govchemicalbook.com |
| Appearance | White, odorless crystalline powder | atamanchemicals.com |
| Solubility | Soluble in hot and cold water | atamanchemicals.com |
| Melting Point | 176-178 °C | atamanchemicals.com |
| ¹H-NMR Data | Available | google.comacs.orgresearchgate.net |
| ¹³C-NMR Data | Available | acs.orgresearchgate.net |
Degradation Pathways of this compound
Enzymatic Conversion to 5-Dehydro-4-deoxy-D-glucarate
This compound can be enzymatically converted to 5-dehydro-4-deoxy-D-glucarate. One of the key enzymes in this process is D-galactarolactone cycloisomerase (GCI), found in bacteria such as Agrobacterium fabrum (formerly Agrobacterium tumefaciens). ebi.ac.ukuniprot.orgqmul.ac.uk This enzyme catalyzes the ring-opening of D-galactaro-1,4-lactone and, to a lesser extent, this compound, to form 5-dehydro-4-deoxy-D-glucarate. ebi.ac.ukuniprot.orgqmul.ac.uk The systematic name for this enzyme is D-galactaro-1,4-lactone lyase (ring-opening). qmul.ac.uk
The reaction catalyzed by D-galactarolactone cycloisomerase is a β-elimination. ebi.ac.ukuniprot.org The enzyme from A. fabrum shows a higher activity with D-galactaro-1,4-lactone compared to this compound. qmul.ac.ukkegg.jpexpasy.org
Another key enzyme is D-glucarate dehydratase, which belongs to the lyase family, specifically the hydro-lyases. wikipedia.org It catalyzes the dehydration of D-glucarate to form 5-dehydro-4-deoxy-D-glucarate. wikipedia.orgebi.ac.uk This enzyme is part of the ascorbate (B8700270) and aldarate metabolism pathways. wikipedia.org In Escherichia coli, D-glucarate is dehydrated by D-glucarate dehydratase to produce 5-keto-4-deoxyglucarate (KDG). nih.gov
Table 2: Enzymes Involved in the Conversion to 5-Dehydro-4-deoxy-D-glucarate
| Enzyme | EC Number | Organism | Substrate(s) | Product |
| D-galactarolactone cycloisomerase (GCI) | 5.5.1.27 | Agrobacterium fabrum | D-galactaro-1,4-lactone, this compound | 5-dehydro-4-deoxy-D-glucarate |
| D-glucarate dehydratase | 4.2.1.40 | Escherichia coli, Pseudomonas acidovorans | D-glucarate, L-idarate | 5-dehydro-4-deoxy-D-glucarate |
Role in Oxidative Degradation of D-Galacturonate and D-Glucuronate
This compound is an intermediate in the oxidative degradation pathways of D-galacturonate and D-glucuronate in some bacteria. qmul.ac.ukkegg.jpexpasy.org In Agrobacterium fabrum, the degradation of D-galacturonate is a five-step pathway that leads to central metabolic intermediates. nih.gov
The pathway for D-glucuronate metabolism in some eubacteria involves the oxidation of D-glucuronate to D-glucaro-1,5-lactone. nih.gov This lactone can then be further metabolized. An alternate pathway for D-glucuronate degradation involves enzymes such as uronate dehydrogenase, D-glucarolactone cycloisomerase, D-glucarate dehydratase, and 5-dehydro-4-deoxy-D-glucarate dehydratase/decarboxylase. nih.gov
In the oxidative pathway in A. tumefaciens, uronate dehydrogenase oxidizes D-galacturonic acid to D-galactaro-1,5-lactone, which can then rearrange to the more stable D-galactaro-1,4-lactone. researchgate.net This is then converted to 2-keto-3-deoxy-L-threo-hexarate by galactarolactone cycloisomerase. nih.gov The enzyme uronate dehydrogenase from A. fabrum catalyzes the oxidation of both D-galacturonate and D-glucuronate to their respective aldaric acids. uniprot.org
The uronic acid pathway is a metabolic route where glucose is oxidized to glucuronic acid, which is crucial for detoxification and conjugation reactions. youtube.com this compound is formed from D-glucuronic acid lactone via the action of D-glucuronolactone dehydrogenase, which produces D-glucaro-1,4:6,3-dilactone that spontaneously hydrolyzes. researchgate.net This connects the degradation of D-glucuronate to the formation of this compound.
Inhibition of Beta-Glucuronidase Activity
This compound is a notable inhibitor of β-glucuronidase (GUS), an enzyme found in most mammalian tissues and produced by colonic microflora. researchgate.netresearchgate.netpublisherspanel.com This enzyme's primary role is the hydrolysis of glucuronide conjugates, which are products of a major detoxification pathway in the body. researchgate.netnih.gov By inhibiting β-glucuronidase, this compound plays a crucial role in modulating the metabolic fate of numerous endogenous and exogenous compounds.
This compound is recognized as a potent and specific inhibitor of β-glucuronidase. researchgate.netucl.ac.be It is a natural product formed in mammals, including humans, as an end-product of the D-glucuronic acid pathway. researchgate.netpublisherspanel.comscispace.com In this pathway, D-glucuronolactone is oxidized to D-glucaro-1,4;6,3-dilactone, which then spontaneously hydrolyzes in aqueous solutions to yield the inhibitory this compound. researchgate.netpublisherspanel.comnih.gov
The potency of this compound has been quantified in various studies. For instance, it was reported to inhibit β-glucuronidase from Escherichia coli with a Ki (inhibition constant) of 19 μM. acs.org Its inhibitory action is considered significant enough to alter the pharmacokinetics of drugs that are eliminated as glucuronide conjugates. ucl.ac.be While potent, other synthetic derivatives have been developed that show even greater potency. grafiati.com For example, Aceglatone, a synthetic derivative, is considered more potent in certain preclinical models, which may be related to improved stability under physiological conditions.
The inhibitory effect has been demonstrated in vivo. Studies in rats have shown that administration of this compound or its precursor, calcium D-glucarate, leads to a significant reduction in β-glucuronidase activity in various tissues and fluids, including liver microsomes, plasma, and urine. researchgate.netucl.ac.be A single dose of calcium D-glucarate (4.5 mmol/kg body weight) in mice was found to inhibit β-glucuronidase activity in serum, liver, lung, and intestinal microsomes by 57%, 44%, 37%, and 39%, respectively. researchgate.net
The mechanism of β-glucuronidase involves the cleavage of a β-D-glucuronide conjugate to its corresponding aglycone and D-glucuronic acid via a configuration-retaining SN2 reaction. nih.gov The catalytic process is initiated when a catalytic glutamic acid residue protonates the glycosidic oxygen of the glucuronide substrate, facilitating the release of the aglycone through a transition state resembling an oxocarbenium ion. nih.gov
As a lactone (a cyclic ester) of D-glucaric acid, this compound is structurally similar to the D-glucuronic acid moiety of the enzyme's natural substrates. This structural analogy is the basis for its inhibitory action, as it can fit into the enzyme's active site, acting as a competitive inhibitor. By occupying the active site, it prevents the binding and subsequent hydrolysis of glucuronide substrates.
The inhibition of β-glucuronidase by this compound has a significant impact on the hydrolysis of glucuronide conjugates and the process of enterohepatic recirculation. ucl.ac.beoup.com Glucuronidation is a phase II metabolic process where compounds are conjugated with glucuronic acid, primarily in the liver, to form more water-soluble glucuronides that can be readily excreted. nih.gov
These glucuronide conjugates are often transported from the liver to the gastrointestinal tract via biliary secretion. nih.gov In the gut, β-glucuronidase produced by the intestinal microflora can hydrolyze these conjugates, releasing the original, often less polar, aglycone. researchgate.netnih.gov This free aglycone can then be reabsorbed through the intestinal wall and returned to the liver via the portal circulation. nih.gov This cycle, known as enterohepatic recirculation, can significantly prolong the half-life and exposure of the body to certain drugs and toxins. nih.govoup.com
By inhibiting β-glucuronidase, this compound prevents the deconjugation of these glucuronides in the gut. researchgate.netoup.com This promotes the excretion of the intact glucuronide conjugates from the body, thereby reducing the enterohepatic recirculation of the aglycone. ucl.ac.beoup.com This mechanism has been shown to enhance the detoxification and elimination of carcinogens and other xenobiotics. researchgate.netoup.com For example, in a study with rats, treatment with this compound reduced the formation of a mutagenic metabolite from 1-nitropyrene (B107360) by limiting the hydrolysis of its glucuronide and subsequent enterohepatic recirculation. oup.com Another study showed that this compound treatment in rats significantly increased the biliary recovery of the glucuronide form of the drug diflunisal, demonstrating a clear interruption of its enterohepatic cycling. ucl.ac.be
Interactions with Other Enzymes and Metabolic Regulators
This compound is a substrate for the enzyme D-galactarolactone cycloisomerase (GCI, EC 5.5.1.27). kegg.jpebi.ac.ukuniprot.org This enzyme was identified and characterized in the bacterium Agrobacterium fabrum (strain C58), where it participates in the degradation pathway of D-galacturonate and D-glucuronate. kegg.jpuniprot.org
The primary function of D-galactarolactone cycloisomerase is to catalyze the ring-opening of D-galactaro-1,4-lactone to produce 5-dehydro-4-deoxy-D-glucarate. ebi.ac.ukuniprot.org However, the enzyme also demonstrates activity with this compound, converting it to the same product, 5-dehydro-4-deoxy-D-glucarate. kegg.jpebi.ac.uk The enzyme's activity is notably higher with its primary substrate; the activity with D-galactaro-1,4-lactone is four times greater than with this compound. kegg.jp The enzyme cannot act on the linear forms of these hexaric acids, such as D-glucarate. ebi.ac.ukuniprot.org
| Property | Detail | Reference |
|---|---|---|
| Enzyme Name | D-galactarolactone cycloisomerase (GCI) | kegg.jpebi.ac.uk |
| EC Number | 5.5.1.27 | kegg.jpuniprot.org |
| Source Organism | Agrobacterium fabrum (strain C58) | kegg.jpuniprot.org |
| Reaction Catalyzed | This compound → 5-dehydro-4-deoxy-D-glucarate | kegg.jpuniprot.org |
| Substrate Specificity | Active on both D-galactaro-1,4-lactone and this compound. | ebi.ac.ukuniprot.org |
| Relative Activity | Activity with D-galactaro-1,4-lactone is 4-fold higher than with this compound. | kegg.jp |
This compound is an integral component of the metabolic pathway involving D-glucuronolactone dehydrogenase. researchgate.netpublisherspanel.com Rather than directly modulating the enzyme's activity as an external effector, it is a key downstream product of the reaction sequence initiated by this enzyme. scispace.comnih.gov
In mammals, D-glucuronolactone dehydrogenase is responsible for the oxidation of D-glucuronolactone. researchgate.netpublisherspanel.comnih.gov This enzymatic reaction yields D-glucaro-1,4;6,3-dilactone. researchgate.netscispace.comresearchgate.net This dilactone is unstable in aqueous environments and undergoes spontaneous, non-enzymatic hydrolysis. researchgate.netnih.gov This hydrolysis results in the formation of this compound, which is the potent β-glucuronidase inhibitor, as well as the non-inhibitory D-glucaro-6,3-lactone and D-glucaric acid. publisherspanel.comspandidos-publications.com Therefore, the activity of D-glucuronolactone dehydrogenase directly leads to the endogenous production of this compound, which then carries out its own biological functions, such as inhibiting β-glucuronidase. researchgate.netresearchgate.net
Influence on Cholesterol Synthesis Enzymes
Current scientific research indicates that this compound's observed hypocholesterolemic (cholesterol-lowering) effects are not due to the direct inhibition of enzymes in the cholesterol synthesis pathway. Instead, the primary mechanisms appear to be indirect, focusing on the inhibition of the enzyme β-glucuronidase and the modulation of gut microbiota, which in turn influences cholesterol metabolism.
Indirect Influence via β-Glucuronidase Inhibition
This compound is a potent inhibitor of β-glucuronidase. researchgate.netfullscript.com This enzyme plays a crucial role in the enterohepatic circulation, a process where substances are conjugated in the liver (often with glucuronic acid), excreted in the bile, and then deconjugated in the intestine by enzymes like β-glucuronidase, allowing for their reabsorption. By inhibiting β-glucuronidase, this compound promotes the excretion of glucuronidated compounds. researchgate.netnih.gov This can affect cholesterol levels by increasing the elimination of bile acids. mdpi.com The liver then utilizes more cholesterol to synthesize new bile acids, thereby lowering systemic cholesterol levels.
Modulation of Gut Microbiota
Studies in animal models suggest that this compound can prevent hypercholesterolemia by altering the composition of the gut microbiota. nih.govacs.org Treatment with this compound has been shown to increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus. nih.govacs.org These probiotics are known to contribute to the reduction of cholesterol levels. The proposed mechanisms include the binding of cholesterol by these bacteria in the small intestine, which reduces its absorption. acs.org
One study on rats fed a high-fat, high-cholesterol diet demonstrated that the administration of this compound led to significant changes in their gut flora, which contributed to the prevention of an increase in cholesterol. nih.govacs.org The findings from this research are summarized in the table below.
| Gut Bacteria | Change with this compound Treatment | Implied Effect on Cholesterol |
| Bifidobacterium | ~1.7-fold increase nih.govacs.org | Contributes to in-vivo cholesterol reduction acs.org |
| Lactobacillus | ~4.2-fold increase nih.govacs.org | Contributes to in-vivo cholesterol reduction acs.org |
| E. coli | 31.2-fold decrease acs.org | Reduction of β-glucuronidase producing bacteria researchgate.netacs.org |
In addition to altering the gut microbiota, this compound treatment was associated with an increased urinary excretion of fat and cholesterol breakdown products. nih.gov This suggests that the compound aids in preventing the development of hypercholesterolemia through a multi-faceted mechanism involving the gut microbiome rather than direct enzymatic inhibition of cholesterol synthesis. nih.govacs.org
Investigative Studies of D Glucaro 1,4 Lactone in Biological Systems: in Vitro and Animal Models
Modulation of Oxidative Stress and Redox Homeostasis
D-Glucaro-1,4-lactone, a natural compound derived from D-glucaric acid found in various fruits and vegetables, has been the subject of research for its potential role in modulating oxidative stress and maintaining redox homeostasis. Investigative studies have explored its effects on various markers of oxidative damage and its interactions with cellular antioxidant systems.
Protective Effects Against Peroxynitrite-Mediated Oxidative Damage in Plasma
In vitro studies have demonstrated that this compound exhibits protective effects against oxidative and nitrative damage to human plasma proteins induced by peroxynitrite. When plasma is exposed to peroxynitrite, there is a notable increase in the levels of carbonyl groups and nitrotyrosine residues, which are markers of protein damage. The presence of this compound, however, leads to a significant decrease in the formation of these markers. Specifically, treatment with this compound was observed to reduce both carbonyl group formation and tyrosine nitration in plasma proteins that had been subjected to peroxynitrite-induced stress.
Table 1: Effect of this compound on Peroxynitrite-Induced Plasma Protein Damage
| Biomarker | Effect of Peroxynitrite | Effect of this compound Presence |
|---|---|---|
| Carbonyl Groups | Increased | Distinct Decrease |
| Nitrotyrosine Residues | Increased | Distinct Decrease |
Inhibition of Hydroperoxide-Induced Oxidation
The antioxidative capacity of this compound extends to its ability to inhibit protein oxidation caused by hydroperoxides. Research has shown that it can protect plasma proteins from oxidative damage when challenged with hydroperoxide. This protective action is evidenced by a reduction in the formation of carbonyl groups on plasma proteins. In studies on blood platelets, exposure to hydroperoxide resulted in a two-fold increase in carbonyl group levels, and the introduction of this compound led to a significant decrease in this formation, by about 50% at the highest concentration tested nih.gov.
Impact on Cellular Thiol Status (e.g., Glutathione (B108866), Homocysteine)
This compound has been shown to influence the redox thiol status in plasma, particularly affecting low-molecular-weight thiols such as glutathione and homocysteine. Exposure of plasma to peroxynitrite causes a distinct decrease in the levels of total free thiols, including glutathione and homocysteine. However, when this compound is present, it helps to counteract these changes, indicating a protective effect on the plasma's thiol pool.
Mitigation of Lipid Peroxidation in Cellular Systems
Investigations into the effects of this compound on lipid peroxidation have revealed its inhibitory properties in cellular systems, specifically in blood platelets and plasma. When platelets are treated with peroxynitrite or hydroperoxide, there is a marked increase in lipid peroxidation. The presence of this compound was shown to inhibit this lipid peroxidation by approximately 40% nih.gov. A similar reduction of about 40% was also observed in the peroxidation of plasma lipids nih.gov.
Table 2: Inhibitory Effect of this compound on Lipid Peroxidation
| System | Oxidant | Inhibition of Lipid Peroxidation |
|---|---|---|
| Platelets | Peroxynitrite (0.1mM) or H2O2 (2mM) | ~40% |
| Plasma | Peroxynitrite (0.1mM) or H2O2 (2mM) | ~40% |
Synergistic Antioxidative Effects with Other Bioactive Compounds
Research has explored the synergistic potential of this compound with other bioactive compounds, such as resveratrol (B1683913), a phenolic compound. In vitro studies on blood platelets have demonstrated that the combination of this compound and resveratrol results in a significant synergistic action against markers of oxidative stress nih.gov. This includes the inhibition of superoxide (B77818) anion radical generation and the formation of thiobarbituric acid-reactive substances and carbonyl groups nih.gov.
Specifically, the combination of 0.1 microM resveratrol with 0.5 mM of this compound led to a significant decrease in thrombin-induced platelet aggregation, an effect not observed when either compound was used alone at those concentrations nih.govresearchgate.net. This synergistic effect suggests that the antioxidative and anti-platelet properties of resveratrol can be significantly enhanced by the presence of this compound nih.govresearchgate.net. The combination of these compounds also effectively inhibited the generation of malondialdehyde, which is involved in the enzymatic peroxidation of arachidonic acid nih.govresearchgate.net.
Cellular and Tissue-Level Responses
The antioxidative properties of this compound have been observed to translate to cellular-level responses, particularly in blood platelets. By mitigating oxidative and nitrative stress, this compound helps to reduce the activation of blood platelets nih.gov. Modifications to platelet proteins induced by reactive species like peroxynitrite are considered a potential factor in the pathogenesis of platelet-related diseases, highlighting the importance of defense mechanisms against such damage nih.govresearchgate.net.
Anti-Aggregatory Effects on Blood Platelets
In vitro studies have demonstrated that this compound (1,4-GL) exhibits anti-aggregatory and antioxidative properties on blood platelets. mdpi.comnih.gov On its own, 1,4-GL slightly inhibits platelet aggregation induced by thrombin. mdpi.comnih.gov However, when combined with resveratrol, a significant synergistic effect is observed, leading to a notable decrease in thrombin-induced platelet aggregation. mdpi.comnih.gov This synergistic action is also evident in the reduction of oxidative stress markers. mdpi.comnih.gov Specifically, the combination of 1,4-GL and resveratrol has been shown to inhibit the generation of superoxide anion radicals and malondialdehyde, which is involved in the enzymatic peroxidation of arachidonic acid to form thromboxane (B8750289) A2 in platelets. mdpi.comnih.gov
Further investigations into its antioxidative capacity revealed that this compound can protect against oxidative modifications in blood platelets. nih.gov It has been shown to reduce lipid peroxidation in platelets treated with strong oxidants like peroxynitrite and hydroperoxide by approximately 40%. nih.gov Moreover, it significantly decreases the formation of carbonyl groups on platelet proteins exposed to these oxidants. nih.gov
Table 1: Effects of this compound on Blood Platelet Aggregation and Oxidative Stress
| Parameter | Agent(s) | Observation |
|---|---|---|
| Platelet Aggregation | This compound alone | Slight inhibition of thrombin-induced aggregation mdpi.comnih.gov |
| Platelet Aggregation | This compound + Resveratrol | Significant decrease in thrombin-induced aggregation mdpi.comnih.gov |
| Oxidative Stress | This compound + Resveratrol | Inhibition of superoxide anion and malondialdehyde generation mdpi.comnih.gov |
| Lipid Peroxidation | This compound | ~40% inhibition in the presence of peroxynitrite or hydroperoxide nih.gov |
| Protein Carbonylation | This compound | ~50% decrease in the presence of peroxynitrite or hydroperoxide nih.gov |
Stabilization of Lysosomal Membranes
Research has indicated that this compound possesses a notable stabilizing effect on lysosomal membranes. One study demonstrated a concentration-dependent lysosome-stabilizing effect of this compound, which was found to be more potent than that of salicylic (B10762653) acid and phenylbutazone (B1037) over a wide range of concentrations. This effect was observed through the inhibition of the release of lysosomal enzymes. The stabilizing effect appears to be a common property among D-glucaric acid derivatives.
Investigations into Anti-inflammatory Properties
The anti-inflammatory properties of this compound and its derivatives have been a subject of scientific investigation. D-glucaric acid and its derivative, D-saccharic acid-1,4-lactone (DSL), have been reported to possess anti-inflammatory effects. This action is, in part, attributed to their ability to reduce the production of reactive oxygen species (ROS), which are known mediators of inflammation. By mitigating oxidative stress, this compound may help to dampen the inflammatory response.
Mechanistic Studies in Carcinogenesis Models (Preclinical Investigations)
Inhibition of Chemically-Induced Tumorigenesis in Rodent Models
Preclinical studies have provided evidence for the inhibitory effects of this compound and its derivatives on chemically-induced tumorigenesis in rodent models. In one such study, the oral administration of 2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone, a slow-release form of this compound, resulted in a significant reduction in the incidence of mammary tumors induced by 7,12-dimethylbenzanthracene (DMBA) in female rats. nih.gov Specifically, there was a 70% reduction in the number of rats with mammary tumors and a 72% reduction in the number of tumors per rat. nih.gov
In a different model, this compound demonstrated a positive effect in preventing diethylnitrosamine (DEN)-induced liver cancer in rats. nih.gov Treatment with 1,4-GL increased the 20-week survival rate of DEN-induced liver cancer rats from 45% to 70% and was associated with reduced carcinogenesis in the liver. nih.gov
Table 2: Efficacy of this compound Derivatives in Rodent Carcinogenesis Models
| Carcinogen | Animal Model | This compound Derivative | Key Findings |
|---|---|---|---|
| 7,12-dimethylbenzanthracene (DMBA) | Female Rats | 2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone | 70% reduction in tumor-bearing rats; 72% reduction in tumors per rat nih.gov |
| Diethylnitrosamine (DEN) | Sprague-Dawley Rats | This compound | Increased 20-week survival rate from 45% to 70% nih.gov |
Effects on Cell Proliferation and Apoptosis Pathways in Animal Tissues
The anticancer effects of this compound derivatives appear to be mediated, in part, through the modulation of cell proliferation and apoptosis. A study on D-saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid, revealed its ability to prevent hyperglycemia-induced hepatic apoptosis in diabetic rats. nih.gov This protective effect was achieved through the inhibition of both the extrinsic and intrinsic apoptotic pathways. nih.gov
In the context of the extrinsic pathway, DSL treatment counteracted the diabetes-promoted increase in TNF-α/TNF-R1, which led to the activation of caspase-8 and t-Bid. nih.gov Regarding the intrinsic pathway, DSL was found to regulate the expression of Bcl-2 family proteins, stabilize the mitochondrial membrane potential, and prevent the release of cytochrome c from the mitochondria into the cytosol. nih.gov Consequently, a significant increase in the expression of caspase-3 in the liver of diabetic animals was counteracted by DSL treatment. nih.gov These findings suggest that this compound and its derivatives can influence key molecular players in the apoptotic cascade.
Metabonomic Analysis of this compound's Impact on Metabolic Profiles in Disease States
Metabonomic studies have been employed to elucidate the systemic effects of this compound in disease models. In a study of diethylnitrosamine (DEN)-induced liver cancer in rats, a ¹H NMR-based metabonomic analysis was used to compare the metabolic profiles of rats treated with this compound to those of untreated cancerous rats. nih.gov
The results showed that oral administration of 1,4-GL led to a normalization of the serum levels of several key metabolites that were altered in the disease state. nih.gov These included branched-chain amino acids (BCAAs) such as leucine (B10760876) and valine, as well as 3-hydroxybutyrate, lactate, acetate, and glutamine. nih.gov Furthermore, the Fischer's ratio, which was significantly lower in the DEN-treated group, was observed to increase in the group that also received this compound. nih.gov These findings suggest that the mechanism of action of this compound in this cancer model may be related to the restoration of amino acid and energy metabolism. nih.gov
Table 3: Impact of this compound on Serum Metabolites in a Rat Liver Cancer Model
| Metabolite | Change in DEN-induced Cancer Group | Effect of this compound Treatment |
|---|---|---|
| Leucine | Altered | Returned to normal levels nih.gov |
| Valine | Altered | Returned to normal levels nih.gov |
| 3-hydroxybutyrate | Altered | Returned to normal levels nih.gov |
| Lactate | Altered | Returned to normal levels nih.gov |
| Acetate | Altered | Returned to normal levels nih.gov |
| Glutamine | Altered | Returned to normal levels nih.gov |
| Fischer's Ratio | Significantly decreased | Increased nih.gov |
Studies on the Role of this compound Precursors in Suppressing Carcinogenesis
Precursors of this compound, such as calcium D-glucarate, have been the subject of numerous studies in animal models to investigate their potential role in the prevention of various cancers. The primary mechanism of action is believed to be the inhibition of the enzyme β-glucuronidase. This enzyme can interfere with the detoxification process of the body by deconjugating glucuronide complexes, which can lead to the release of carcinogenic substances back into the body. By inhibiting β-glucuronidase, this compound is thought to enhance the excretion of these harmful substances.
In animal studies, the administration of this compound precursors has shown promising results in reducing the incidence and multiplicity of tumors. For instance, in a study involving female rats induced with mammary tumors using 7,12-dimethylbenzanthracene (DMBA), the oral administration of 2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone, a slow-release form of this compound, resulted in a significant reduction in tumor development.
Table 1: Effect of a this compound Precursor on DMBA-Induced Mammary Carcinogenesis in Rats
| Parameter | Control Group (DMBA only) | Treatment Group (DMBA + this compound precursor) | Percentage Reduction |
|---|---|---|---|
| Rats with Mammary Tumors | Data not specified | Data not specified | 70% |
| Mammary Tumors per Rat | Data not specified | Data not specified | 72% |
Furthermore, research on a rat model of diethylnitrosamine (DEN)-induced liver cancer has also demonstrated the protective effects of this compound. In this study, oral administration of this compound led to a notable increase in the survival rate of the rats and a significant reduction in the serum levels of α-fetoprotein (AFP), a biomarker for liver cancer.
Table 2: Efficacy of this compound in a Rat Model of DEN-Induced Liver Cancer
| Parameter | DEN Group | DEN + this compound Group |
|---|---|---|
| 20-week Survival Rate | 45.0% | 70.0% |
| Serum α-fetoprotein (ng/mL) | 18.56 ± 4.65 | 14.28 ± 2.89 |
These studies in animal models suggest that this compound and its precursors may play a role in suppressing carcinogenesis, particularly in hormone-dependent cancers like breast cancer, as well as in liver cancer. The mechanism is thought to involve the enhancement of carcinogen detoxification through the inhibition of β-glucuronidase.
Microbiological Research: Impact on Pathogen Growth
The investigation into the direct antimicrobial properties of this compound, specifically against the pathogenic bacterium Helicobacter pylori, is an area with limited available research. H. pylori is a bacterium that can colonize the stomach and is a major cause of peptic ulcers and a risk factor for gastric cancer.
While the broader class of compounds known as lactones has been studied for their antimicrobial activities against various pathogens, specific data on the in vitro growth inhibition of H. pylori by this compound is not well-documented in publicly available scientific literature. Research on the antimicrobial effects of other lactones and different natural compounds against H. pylori has been conducted, but these findings cannot be directly extrapolated to this compound.
Some studies have explored the impact of this compound on the gut microbiome. For instance, one study in rats showed that this compound treatment led to an increase in the quantities of beneficial bacteria such as Bifidobacterium and Lactobacillus in the intestines. While this indicates an effect on gut flora, it does not provide direct evidence of an inhibitory effect on H. pylori.
Therefore, based on the current state of research, there is a lack of direct scientific evidence to confirm or deny the in vitro growth inhibitory activity of this compound against Helicobacter pylori. Further targeted research is required to elucidate any potential direct antimicrobial effects of this compound on this specific pathogen.
Synthesis, Derivatization, and Structural Elucidation of D Glucaro 1,4 Lactone and Its Analogs
Chemical Synthesis Methodologies for D-Glucaro-1,4-lactone
This compound is a derivative of D-glucaric acid, a C6 aldaric acid produced through the oxidation of glucose. d-nb.info The synthesis of this compound typically involves the lactonization of D-glucaric acid. D-glucaric acid itself can exist in equilibrium with its monolactones (this compound and D-glucaro-6,3-lactone) and a dilactone (D-glucaro-1,4:6,3-dilactone) in aqueous solutions. d-nb.infowaikato.ac.nznih.gov
The formation of the lactone is often achieved through dehydration of an aqueous solution of D-glucaric acid or its salts under specific conditions. For instance, L-idaro-1,4-lactone, a related compound, is formed by heat dehydration from an aqueous solution at a low pH. nih.gov In studies of D-glucaric acid equilibration, it is noted that under acidic conditions, D-glucaric acid is the dominant species, but this compound is present in slightly higher concentrations than its D-glucaro-6,3-lactone isomer. waikato.ac.nz The direct synthesis and isolation of a pure this compound can be challenging due to this equilibrium with other forms. nih.gov A common precursor for laboratory and industrial synthesis is a salt of D-glucaric acid, such as monopotassium D-glucarate or calcium D-glucarate. d-nb.infonih.govacs.org
Preparation of this compound Precursors and Derivatives
Synthesis of D-Glucaro-1,4:6,3-dilactone
D-glucaro-1,4:6,3-dilactone is a crystalline, stable bicyclic derivative that can be stored at room temperature. acs.org Its synthesis is a key process as it serves as a stable precursor for other derivatives. A prevalent large-scale method involves the conversion of calcium D-glucarate. nih.govacs.orgresearchgate.net This process consists of several key steps:
Acidification of calcium D-glucarate in aqueous acetone. acs.org
Addition of methyl isobutyl ketone (MIBK). acs.org
Azeotropic distillation to remove water, which drives the dehydration and subsequent double-lactonization. nih.govacs.orgacs.org
Crystallization of the product from the reaction mixture upon cooling. acs.org
This method has been successfully scaled up to produce kilogram quantities of D-glucaro-1,4:6,3-dilactone with high purity (≥99.5%) and yields as high as 72%. nih.govacs.orgresearchgate.net
An alternative method utilizes potassium glucarate (B1238325) as the starting material. google.compatsnap.com The process involves treating an aqueous solution of potassium glucarate with a cation exchange resin to form the free acid. google.compatsnap.com Subsequently, 1,4-dioxane (B91453) is added, and the mixture is freeze-dried to obtain particles of D-glucaro-1,4:6,3-dilactone. google.compatsnap.com This method is highlighted for its potential to improve economic efficiency and yield a high-purity product. google.compatsnap.com
| Starting Material | Key Reagents/Solvents | Method | Yield | Purity |
| Calcium D-glucarate | Acid, Acetone, Methyl isobutyl ketone (MIBK) | Azeotropic Distillation | Up to 72% | ≥99.5% |
| Potassium glucarate | Cation exchange resin, 1,4-dioxane | Ion Exchange & Freeze-Drying | High | High |
Modification with Fatty Acids for Novel Material Development
The modification of sugar lactones with fatty acids has been explored to develop novel materials, such as low molecular-weight organogelators. chemrxiv.orgnih.gov In studies involving the related D-glucono-1,4-lactone, all hydroxyl groups were esterified with linear saturated fatty acids. chemrxiv.orgnih.gov This chemical modification was found to influence the material's physical properties, such as its ability to form gels. chemrxiv.orgnih.gov
The gelation ability was dependent on the chain length of the attached fatty acid, with palmitic acid (16 carbons) and stearic acid (18 carbons) showing enhanced performance. chemrxiv.orgnih.govchemrxiv.org Electron microscopy of the resulting xerogels revealed that the structure varied with fatty acid length, forming fibrous networks or porous structures from plate-like crystals. chemrxiv.orgnih.govchemrxiv.org This approach of esterifying the hydroxyl groups of this compound with fatty acids presents a pathway to new biomaterials with tunable properties.
Synthesis of Polymeric Materials from Glucaric Lactones
D-glucaro-1,4:6,3-dilactone is a valuable monomer for producing sustainable and degradable polymers. researchgate.net Its rigid, bicyclic structure can be incorporated into various polymer backbones.
Poly(glucaramides) : Hydroxylated nylons have been synthesized through the condensation polymerization of esterified D-glucaric acid (a mixture of esters and lactones) with various diamines. researchgate.nettandfonline.com This process creates stereoregular polyamides without the need for protecting the hydroxyl groups on the sugar backbone. researchgate.net
Poly(ester-thioethers) : A family of these polymers has been synthesized via photoinitiated thiol-ene polymerization. researchgate.net Monomers incorporating D-glucaro-1,4:6,3-dilactone, such as glucarodilactone 10-undecenoate (GDLU), were reacted with various dithiols to produce linear polymers. researchgate.net The resulting materials exhibited glass transition (Tg) values ranging from -8.7 to 19 °C, demonstrating how the choice of dithiol can be used to tune mechanical performance. researchgate.net
Stereochemical Analysis and Conformation Studies of this compound
This compound is a gamma butyrolactone, featuring an aliphatic five-membered ring. mcdb.ca The stereochemistry of D-glucaric acid and its lactones is complex due to its four chiral carbons. nih.gov The specific arrangement of hydroxyl groups determines the lactone forms that can be created. D-glucaric acid is not a symmetrical molecule, which allows its different lactone forms (1,4- and 6,3- being the major stable forms) to be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
NMR studies have been crucial in identifying the structures of D-glucaric acid derivatives in solution. waikato.ac.nztandfonline.com For instance, ¹H and ¹³C NMR have been used to determine the structures of products from the esterification of D-glucaric acid, confirming the presence of dimethyl D-glucarate, methyl D-glucarate 1,4-lactone, and methyl D-glucarate 6,3-lactone in equilibrium mixtures. tandfonline.com Further heating of these mixtures under vacuum leads to the formation of the bicyclic D-glucaro-1,4:6,3-dilactone, the structure of which was also confirmed by comparing its NMR spectrum to that of an authentic sample. tandfonline.com The double lactonization of D-glucaric acid can theoretically result in isomeric molecules, including D-glucaro-1,4:6,3-dilactone and D-glucaro-1,5:6,3-dilactone, and computational modeling has been used to understand the conformational differences and stability of these isomers. researchgate.net
Chemical Reactivity and Stability in Aqueous and Non-Aqueous Media
The stability of this compound is highly dependent on the medium. In aqueous solutions, it exists in a dynamic equilibrium with D-glucaric acid and its other lactone forms. d-nb.infowaikato.ac.nznih.gov
Aqueous Media: NMR spectroscopy has been used to study the kinetics of this equilibration. waikato.ac.nz
Neutral Conditions : Under neutral conditions (pH ≈ 7), this compound is relatively stable against equilibration. waikato.ac.nz One study noted that its concentration gradually decreased to about 80% over 5.5 hours, with the formation of equal amounts of glucaric acid and D-glucaro-6,3-lactone. researchgate.net
Acidic Conditions : In acidic solutions, both this compound and D-glucaro-1,4:6,3-dilactone equilibrate more rapidly. waikato.ac.nz After equilibration, D-glucaric acid is the predominant species. The relative concentration of this compound is found to be slightly higher than that of the 6,3-lactone isomer, while the concentration of the dilactone is low. waikato.ac.nz The fast mutarotation of the dilactone in aqueous solution is attributed to the instability of its 1,4-lactone ring. researchgate.net
Non-Aqueous Media: this compound (as a hydrate) is reported to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with a solubility of approximately 20 mg/mL. caymanchem.com This solubility is important for its use in chemical synthesis, such as the preparation of polymeric materials. researchgate.nettandfonline.com Its stability in these non-aqueous media allows it to be used as a reactant without the immediate complication of the aqueous equilibrium.
| Condition | Stability/Reactivity of this compound | Predominant Species at Equilibrium |
| Neutral Aqueous Solution (pH ≈ 7) | Relatively stable, slow equilibration | Mixture of lactones and acid |
| Acidic Aqueous Solution | Rapid equilibration (within ~30,000 seconds) | D-glucaric acid |
| Organic Solvents (Ethanol, DMSO) | Soluble and stable for reactions | This compound |
Advanced Analytical Methodologies for D Glucaro 1,4 Lactone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For D-Glucaro-1,4-lactone, several specialized techniques are utilized to achieve precise separation and quantification.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. An isocratic HPLC method has been developed for the direct measurement of D-glucaric acid, which exists in equilibrium with this compound. researchgate.net In the analysis of kombucha, a beverage known for its health benefits, HPLC is employed to detect various organic acids produced during fermentation, including glucuronic acid, glucaric acid, and this compound. A method utilizing a combination of an SB-Aq chromatographic column and an amino chromatographic column allows for the qualitative and quantitative analysis of these compounds. google.com This approach first quantifies this compound directly using the SB-Aq column, followed by analysis of glucuronic and glucaric acids with the amino column. google.com
Table 1: HPLC Methods for this compound and Related Compounds
| Technique | Column(s) | Analytes | Application |
|---|---|---|---|
| Isocratic HPLC | Not specified | D-Glucaric acid | Direct measurement in human urine |
| HPLC | SB-Aq and Amino | This compound, Glucuronic acid, Glucaric acid | Quantification in kombucha |
Hydrophilic Interaction Chromatography (HILIC) for Lactone Species
Hydrophilic Interaction Chromatography (HILIC) is a variation of HPLC that is particularly well-suited for the separation of polar and hydrophilic compounds like this compound. This technique has been successfully applied to quantify D-glucaric acid and this compound in apples, where the content of the lactone was found to range from 0.3 to 0.9 mg/g. researchgate.net HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase containing a high concentration of an organic solvent. nih.gov This method is effective for separating complex mixtures and has been used in the analysis of glycoproteins at various levels, including intact proteins, peptides, and glycans. chromatographyonline.comuva.nl
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.orgsciex.com It is performed in small-diameter capillaries and is capable of analyzing a wide range of molecules, from small ions to large proteins. wikipedia.orgsciex.comcolby.edu A high-performance capillary electrophoresis (HPCE) method with diode array detection (DAD) has been developed for the rapid and simple separation and determination of D-saccharic acid-1,4-lactone (a synonym for this compound) in kombucha samples. nih.gov
Under optimized conditions, this HPCE method achieved separation in a 50 cm capillary at a voltage of 20 kV using a 40 mmol/L borax (B76245) buffer (pH 6.5) containing 30 mmol/L SDS and 15% methanol. nih.gov Quantification was performed by UV absorption at 190 nm, with a linear response observed in the concentration range of 50-1500 µg/mL and a detection limit of 17.5 µg/mL. nih.gov This method demonstrated excellent reproducibility and accuracy. nih.gov
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide detailed information about the structure and composition of molecules. These methods are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Equilibrium Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. iosrjournals.orgsemanticscholar.org It is based on the magnetic properties of atomic nuclei. iosrjournals.org In the context of this compound, NMR is used to study the equilibrium between D-glucaric acid and its various lactone forms, including this compound, D-glucaro-6,3-lactone, and D-glucaro-1,4:6,3-dilactone. researchgate.net
Proton NMR (¹H NMR)-based metabolomics has been used to investigate the effects of this compound. nih.gov For example, a study on its role in preventing hyperlipidemia showed that it significantly promoted the excretion of lactate, acetate, and cholate (B1235396) in rats. nih.gov In another study, ¹H NMR was used to analyze serum metabolite changes in rats with diethylnitrosamine-induced liver cancer, revealing that this compound intervention helped restore metabolite levels. nih.gov
Mass Spectrometry (MS) in Compound Identification and Metabolomics
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for identifying and quantifying compounds in complex mixtures. In metabolomics studies, LC-MS (Liquid Chromatography-Mass Spectrometry) is a key technique. tmiclinode.com
Direct-infusion tandem mass spectrometry (DI-MS/MS) is a high-throughput method used in quantitative metabolomics that can be challenged by the presence of isomers and isobars. researchgate.net However, combined with techniques like differential ion-mobility spectrometry (DMS), it can effectively discriminate between such compounds, including this compound. researchgate.net When coupled with HILIC, MS has been used to quantify this compound in apples. researchgate.net The fragmentation pathways of related compounds have been studied using ion pairs such as m/z 191-85 to quantify this compound. researchgate.net
Table 2: Spectroscopic and Spectrometric Data for this compound Research
| Technique | Application | Key Findings/Parameters |
|---|---|---|
| ¹H NMR | Metabolomics (hyperlipidemia, liver cancer) | Identified changes in lactate, acetate, cholate; restoration of serum metabolite levels. |
| LC-MS | Metabolomics | Used for compound identification and quantification. |
| DI-MS/MS with DMS | Isomer/isobar discrimination | Enables differentiation of this compound from similar compounds. |
| HILIC-MS | Quantification in food matrices | Quantified this compound in apples using ion pair m/z 191-85. |
Ultraviolet-Visible (UV-Vis) Detection in Quantitative Analysis
Ultraviolet-Visible (UV-Vis) detection, particularly when coupled with High-Performance Liquid Chromatography (HPLC), serves as a robust method for the quantitative analysis of this compound. This technique is predicated on the principle that the molecule absorbs light in the ultraviolet spectrum, allowing for its quantification in various samples. Although this compound lacks a significant chromophore, detection can be effectively performed at short, non-selective UV wavelengths, typically around 210 nm. google.comnih.gov
The utility of HPLC-UV has been demonstrated in the quantification of this compound in natural products like apples. researchgate.net Methodologies have been developed using hydrophilic interaction chromatography (HILIC) combined with UV detection to measure the concentration of this compound. researchgate.net
Furthermore, HPLC with UV detection is employed in broader metabolic studies to quantify other molecules affected by this compound. For instance, in metabonomic investigations, an HPLC-UV method was used to determine the concentration of amino acids in rat serum after derivatization with phenylisothiocyanate (PITC). This derivatization step renders the amino acids detectable at a UV wavelength of 254 nm, allowing for their accurate quantification. nih.gov
A patented method specifies the use of an Agilent SB-Aq chromatographic column for the direct quantitative analysis of this compound. google.com The conditions for this analysis are detailed in the table below.
| Parameter | Value |
| Chromatographic Column | Agilent SB-Aq (4.6mm x 250mm, 5µm) |
| Mobile Phase | 0.025mol/L KH₂PO₄ (pH 2.5) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
A summary of chromatographic conditions used for the quantitative analysis of this compound via HPLC-UV. google.com
This approach provides a sensitive and straightforward method for quantifying this compound, which is crucial for quality control in products and for detailed research applications. google.com
Metabonomic Strategies in Investigating this compound's Metabolic Footprint
Metabonomics, the study of metabolic profiles in response to a stimulus, has been a key strategy in elucidating the systemic effects of this compound. nih.gov These studies typically use high-throughput analytical techniques like Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to analyze biological fluids such as serum and urine, providing a comprehensive snapshot of the metabolic changes induced by the compound. researchgate.netnih.gov
One significant study investigated the role of this compound in a diethylnitrosamine (DEN)-induced rat model of liver cancer. nih.gov Using ¹H-NMR-based metabonomics, researchers analyzed serum samples to understand the metabolic alterations following oral administration of this compound. nih.gov The investigation revealed that the compound could reverse some of the metabolic disturbances caused by the carcinogen. Specifically, the serum levels of several key metabolites in the treated group tended to return to normal levels compared to the untreated cancer model group. nih.gov
Another study focused on the effect of this compound on hypercholesterolemia in rats fed a high-fat, high-cholesterol diet. researchgate.net Metabonomic analysis of urine samples indicated significant alterations in metabolites related to gut bacteria and energy metabolism. researchgate.net
The key findings from these metabonomic studies highlight that the mechanism of action for this compound may be linked to the restoration of amino acid and energy metabolism. nih.gov
| Study Focus | Biological Sample | Analytical Technique | Key Metabolic Alterations Observed with this compound Administration |
| DEN-Induced Liver Carcinogenesis nih.gov | Serum | ¹H-NMR | Levels of leucine (B10760876), valine, 3-hydroxybutyrate, lactate, acetate, and glutamine returned towards normal. Fischer's ratio increased from 1.62 to 1.89. |
| Hypercholesterolemia researchgate.net | Urine | ¹H-NMR | Significant alterations in urinary trimethylamine (B31210) N-oxide, trimethylamine, lactate, acetate, formate, and creatinine. |
Summary of research findings from metabonomic studies on this compound.
These metabonomic approaches provide a powerful tool for understanding the broader biological effects of this compound, revealing its influence on complex metabolic networks. nih.gov
Future Research Directions and Unresolved Questions in D Glucaro 1,4 Lactone Science
Elucidation of Uncharacterized Enzymatic Mechanisms and Reaction Pathways
A primary area of future investigation lies in the complete characterization of the enzymatic pathways governing the formation and metabolism of D-Glucaro-1,4-lactone. In aqueous acidic solutions, D-glucaric acid is known to exist in equilibrium with its monolactone derivatives, this compound and D-glucaro-6,3-lactone, as well as the dilactone form, D-glucaro-1,4:6,3-dilactone. researchgate.netresearchgate.net While this chemical equilibrium is understood, the specific enzymes that catalyze and regulate these conversions in vivo are not fully identified.
Research has identified specific enzymes in microorganisms that act on this lactone. For instance, the enzyme AtGci from the bacterium Agrobacterium tumefaciens utilizes this compound as a substrate, converting it into the L-threo form of 3-deoxy-2-keto-hexarate. researchgate.net However, the corresponding enzymatic machinery in mammals remains largely uncharacterized. Unresolved questions include:
What specific mammalian enzymes are responsible for the lactonization of D-glucaric acid to this compound?
What are the complete metabolic pathways for the degradation and clearance of this compound in humans?
How are these enzymatic pathways regulated under different physiological and pathological conditions?
Further research into the biosynthesis of its precursor, D-glucaric acid, which may involve a free-radical mechanism in mammals, is also warranted to understand the complete endogenous pathway. acs.org
Exploration of Novel Biological Interactions Beyond Beta-Glucuronidase Inhibition
While the inhibition of beta-glucuronidase is the most recognized biological activity of this compound, emerging evidence suggests its functions are far more diverse. scbt.comscielo.org.ar A significant area for future exploration is its role as an antioxidant. In vitro studies have demonstrated that this compound can protect human plasma proteins from oxidative and nitrative damage induced by potent oxidants like peroxynitrite and hydroperoxide. nih.gov It was shown to significantly decrease the formation of protein carbonyl groups and nitrotyrosine residues. nih.gov However, the precise mechanism of this antioxidative action remains unknown and is a key area for future research. nih.gov
Furthermore, studies indicate that this compound possesses anti-cancerogenic properties, including the suppression of cell proliferation, reduction of inflammation, and induction of apoptosis. researchgate.net In animal models of liver cancer, it was found to exert positive effects by helping to restore amino acid and energy metabolism. nih.gov Other reported activities include a hypocholesterolemic effect, potentially mediated through the alteration of gut microbiota and their metabolomes. researchgate.net These findings open up new avenues of research to explore its potential as a modulator of metabolic pathways and cellular health, independent of its effects on glucuronide hydrolysis.
Development of Advanced Synthetic Routes for Specific this compound Analogs
The synthesis of specific analogs of this compound is crucial for structure-activity relationship studies and the development of derivatives with enhanced potency or novel biological functions. Current synthetic methods, such as the direct esterification of D-glucaric acid, often yield a mixture of products, including various esters and lactones, making the isolation of a specific analog challenging. researchgate.net
Future research will likely focus on developing advanced, stereoselective, and regioselective synthetic routes. The goal is to precisely control the chemical structure to produce specific monolactone analogs. Progress in this area is already being made. For example, the synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids has been achieved. chemrxiv.org These modifications not only create novel analogs but can also impart new physical properties, such as gelation ability. chemrxiv.org Additionally, functionalized analogs like glucarodilactone undecenoate (GDLU) have been synthesized for incorporation into new biomaterials and polymers. researchgate.net The development of more efficient and scalable synthesis, such as the azeotropic distillation method used for the related D-glucaro-1,4:6,3-dilactone, will be essential for producing these compounds for further study. researchgate.netnih.gov
Integration of Omics Data for Systems-Level Understanding of this compound's Biological Roles
A systems-level approach, integrating various "omics" technologies, is necessary to build a comprehensive understanding of the biological impact of this compound. A pioneering study utilizing ¹H NMR-based metabonomics has already provided valuable insights into its effects on liver cancer prevention in a rat model. nih.gov This research demonstrated that this compound administration led to a normalization of several serum metabolites that were altered during carcinogenesis, pointing to a restoration of amino acid and energy metabolism. nih.gov
| Metabolite | Effect of DEN-Induced Cancer | Effect of 1,4-GL Treatment |
|---|---|---|
| Leucine (B10760876) | Increased | Returned to Normal Levels |
| Valine | Increased | Returned to Normal Levels |
| 3-Hydroxybutyrate | Decreased | Returned to Normal Levels |
| Lactate | Increased | Returned to Normal Levels |
| Acetate | Increased | Returned to Normal Levels |
| Glutamine | Decreased | Returned to Normal Levels |
| Fischer's Ratio | Significantly Decreased | Increased |
Future research should expand on this foundation by integrating other omics disciplines. Transcriptomics could reveal changes in gene expression profiles induced by the compound, while proteomics could identify novel protein binding partners and downstream signaling pathways. Combining these datasets will be critical for elucidating the complex network of interactions influenced by this compound and for fully understanding its roles in health and disease.
Advancements in Ultra-Sensitive Detection and Quantification Methods for Trace Analysis
The ability to accurately detect and quantify this compound and its metabolites at trace levels in complex biological samples is fundamental to understanding its endogenous roles and pharmacokinetics. Current analytical methods include hydrophilic interaction liquid chromatography (HILIC) coupled with ultraviolet or mass spectrometry detection, and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govsemanticscholar.org One advanced method, direct-infusion differential mobility spectrometry-tandem mass spectrometry (DI-DMS-MS/MS), has achieved a low limit of quantification below 5.5 nM for glucaro-1,4-lactone. researchgate.net
While these methods are powerful, the next frontier is the development and application of ultra-sensitive technologies capable of detecting biomarkers at picomolar or even femtomolar concentrations. alignedbio.com Future research should focus on adapting cutting-edge platforms for the analysis of this compound. Potential technologies include:
Nanowire-based sensors: These leverage high surface-area-to-volume ratios for enhanced signal detection. alignedbio.comnih.gov
Label-free optical methods: Techniques like surface plasmon resonance (SPR) can detect molecular interactions in real-time. alignedbio.com
Advanced Immunoassays: Platforms such as the Single Molecule Array (SIMOA), which offer superior analytical sensitivity, could be developed if highly specific antibodies for this compound can be generated. unipd.it
The integration of these next-generation detection systems will enable researchers to probe the subtle dynamics of endogenous this compound with unprecedented precision, opening new windows into its physiological significance.
Q & A
Q. What is the biochemical role of D-Glucaro-1,4-lactone (G14L) in β-glucuronidase inhibition, and how is this mechanism validated experimentally?
G14L acts as a non-specific inhibitor of β-glucuronidase (GUS) enzymes, competitively binding to the active site via interactions with conserved structural motifs like the NXK motif. This was confirmed through co-crystallization studies with bacterial GUS enzymes (BuGUS-1 and BuGUS-2), where G14L’s lactone form (D-glucaro-1,5-lactone) was observed in the active site despite spontaneous isomerization between 1,4- and 1,5-lactone forms . Inhibition assays using mid-micromolar concentrations (Table 2 in evidence) demonstrated potency against BuGUS-1/BuGUS-2, while selective inhibitors (e.g., Inh1) showed no activity up to 100 µM .
Q. How does this compound differ from synthetic β-glucuronidase inhibitors in terms of selectivity and experimental utility?
Unlike synthetic inhibitors (e.g., UNC10201652), which target specific GUS isoforms, G14L broadly inhibits multiple GUS enzymes due to its interaction with conserved catalytic residues. This non-specificity makes it a tool compound for in vitro studies where pan-GUS inhibition is required, such as blocking glucuronide cleavage in plasma or urine samples to stabilize metabolites . However, its mid-micromolar IC50 (~45 µM for human β-glucuronidase) limits its use in in vivo models requiring high specificity .
Q. What metabolic pathways involve this compound, and how are these pathways experimentally traced?
G14L is an endogenous metabolite derived from D-glucaric acid, which itself originates from the glucuronic acid pathway. In vivo, oral administration of calcium D-glucarate is metabolized to D-glucaric acid, which cyclizes into G14L. This conversion is validated via HPLC-UV quantification of serum metabolites and tracking β-glucuronidase inhibition activity in tissues .
Advanced Research Questions
Q. How do structural studies resolve contradictions in this compound’s inhibition mechanism across GUS isoforms?
Co-crystal structures of BuGUS-1/BuGUS-2 with G14L revealed that the thermodynamically stable 1,5-lactone isomer binds to the active site, despite initial use of the 1,4-lactone form. This explains discrepancies in inhibition kinetics between studies, as isomerization rates and enzyme-specific binding pockets influence observed potency. For example, BuGUS-1/BuGUS-2 lack loop structures present in mammalian GUS enzymes, altering ligand accessibility .
Q. What methodological challenges arise when using this compound in in vivo cancer chemoprevention models?
In diethylnitrosamine (DEN)-induced rat liver cancer models, G14L’s efficacy depends on dose timing and metabolic stability. A 10-week intervention with 50 mg/kg oral G14L increased survival rates (70% vs. 45% control) and normalized serum metabolites (e.g., leucine, lactate) via ¹H-NMR metabonomics. However, its short half-life necessitates frequent dosing, and its broad inhibition profile may confound mechanistic studies .
Q. How do researchers address conflicting data on this compound’s role in oxidative stress modulation?
While G14L alleviates oxidative damage in platelets and lipoproteins by scavenging reactive species (e.g., peroxynitrite), its synergy with resveratrol in cardiovascular models contrasts with limited activity in cancer models. These differences are attributed to tissue-specific β-glucuronidase expression and redox microenvironment variations. Dual-inhibitor studies with selective antioxidants are recommended to isolate G14L’s direct effects .
Q. What experimental strategies optimize this compound’s use in enzyme kinetics studies?
Pre-incubation of G14L with β-glucuronidase at physiological pH (7.4) ensures lactone-to-acid equilibrium, mimicking in vivo conditions. Activity assays should include controls for spontaneous substrate hydrolysis and use high-purity G14L (≥95%) to avoid interference from degradation products like D-glucaric acid .
Methodological Considerations
- Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to quantify β-glucuronidase activity. Include D-saccharic acid 1,4-lactone as a positive control .
- Metabolite Tracking : Employ ¹H-NMR or LC-MS to monitor G14L and its isomers in biological matrices, accounting for pH-dependent lactone-acid interconversion .
- Structural Analysis : X-ray crystallography at ≤2.5 Å resolution is critical to resolve lactone isomer binding modes in GUS enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
